

Spectroscopic Characterization of Diethyl Phenylphosphonite: A Technical Guide

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Compound of Interest		
Compound Name:	Diethyl phenylphosphonite	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl phenylphosphonite** (C₁₀H₁₅O₂P), a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of organophosphorus compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of **Diethyl phenylphosphonite**. The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectral data.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Diethyl phenylphosphonite**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.50 - 7.20	m	-	C ₆ H ₅
3.95 - 3.75	m	-	OCH ₂ CH ₃
1.25	t	7.0	OCH ₂ CH ₃

Data sourced from publicly available spectral databases.

¹³C NMR Data

Table 2: 13C NMR Spectroscopic Data for Diethyl phenylphosphonite

Chemical Shift (δ) ppm	Assignment
140.4 (d, J = 20.3 Hz)	C (ipso)
129.5	C (para)
128.3 (d, J = 6.9 Hz)	C (ortho)
128.2	C (meta)
61.2 (d, J = 15.6 Hz)	OCH ₂ CH ₃
16.4 (d, J = 6.0 Hz)	OCH ₂ CH ₃

Data sourced from publicly available spectral databases.

³¹P NMR Data

Table 3: 31P NMR Spectroscopic Data for **Diethyl phenylphosphonite**

Chemical Shift (δ) ppm	Reference
158.5	85% H₃PO₄

Data sourced from publicly available spectral databases.



Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **Diethyl phenylphosphonite**.

Table 4: Key IR Absorption Bands for Diethyl phenylphosphonite

Wavenumber (cm⁻¹)	Intensity	Assignment
3058	Medium	Aromatic C-H stretch
2978, 2929, 2898	Strong	Aliphatic C-H stretch
1477, 1442	Medium	Aromatic C=C stretch
1072, 1026	Strong	P-O-C stretch
921, 744, 692	Strong	P-C stretch, C-H bend

Data obtained from film technique on a Bruker IFS 85 A spectrometer or similar instrument.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Diethyl phenylphosphonite**.

Table 5: Mass Spectrometry Data (Electron Ionization) for Diethyl phenylphosphonite

m/z	Relative Intensity	Assignment
198	Moderate	[M]+
170	Moderate	[M - C ₂ H ₄] ⁺
141	High	[M - OC ₂ H ₅ - H]+
110	Moderate	[C ₆ H ₅ P] ⁺
77	High	[C ₆ H ₅] ⁺

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]



Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Diethyl phenylphosphonite**. Instrument parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Prepare a solution of **Diethyl phenylphosphonite** (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 300 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Parameters: Adjust spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Spectrometer: 75 MHz or higher.
 - Pulse Sequence: Proton-decoupled experiment.
 - Acquisition Parameters: Set spectral width to encompass the full carbon chemical shift range (e.g., 0-160 ppm). A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
- ³¹P NMR Acquisition:
 - Spectrometer: 121 MHz or higher.
 - Pulse Sequence: Proton-decoupled experiment.
 - Reference: Use an external standard of 85% H₃PO₄.



 Acquisition Parameters: Center the spectral window around the expected chemical shift (~160 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For the film technique, a drop of neat liquid **Diethyl** phenylphosphonite is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance.
 - Scan Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹ is generally sufficient.
 - Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

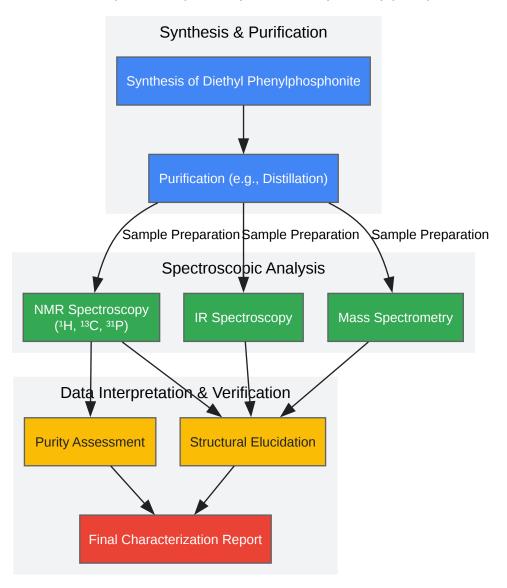
- Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation from any potential impurities.
- Ionization: Electron Ionization (EI) is a common method for this type of compound.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Data Acquisition:
 - Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
 - GC Parameters: Use a suitable capillary column (e.g., non-polar) and a temperature program that allows for the elution of **Diethyl phenylphosphonite**.



Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **Diethyl phenylphosphonite**.

Workflow for Spectroscopic Analysis of Diethyl Phenylphosphonite



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **Diethyl phenylphosphonite**.



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References

- 1. Diethyl phenylphosphonite | C10H15O2P | CID 74225 PubChem [pubchem.ncbi.nlm.nih.gov]
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